Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

3-Fluoro-4-methylphenylboronic acid, pinacol ester structure
903895-56-7 structure
Product Name:3-Fluoro-4-methylphenylboronic acid, pinacol ester
CAS-Nr.:903895-56-7
MF:C13H18BFO2
MW:236.090227603912
MDL:MFCD09972178
CID:839862
PubChem ID:46738767
Update Time:2024-10-26

3-Fluoro-4-methylphenylboronic acid, pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
    • 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • B-5462
    • 3-Fluoro-4-methylphenylboronic acid pinacol ester
    • ST2403894
    • 3-Fluoro-4-methylphenylboronic acid,pinacol ester
    • 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • EN300-1425708
    • AT16039
    • 903895-56-7
    • BS-29782
    • MFCD09972178
    • DTXSID10674418
    • SCHEMBL2640296
    • AKOS015999553
    • CS-0101285
    • 3-Fluoro-4-methylphenylboronic acid, pinacol ester
    • MDL: MFCD09972178
    • Inchi: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
    • InChI-Schlüssel: GFPUHDYSPMTHBB-UHFFFAOYSA-N
    • Lächelt: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 236.13800
  • Monoisotopenmasse: 236.1383881g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 277
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5

Experimentelle Eigenschaften

  • PSA: 18.46000
  • LogP: 2.43330

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
1g
546.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-200mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
200mg
181.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F886775-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 98%
1g
332.10 2021-05-17
Fluorochem
211599-1g
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
903895-56-7 95%
1g
£46.00 2022-03-01
Fluorochem
211599-5g
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
903895-56-7 95%
5g
£151.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-50mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
50mg
98.0CNY 2021-08-04
TRC
F596530-100mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
100mg
$64.00 2023-05-18
TRC
F596530-250mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
250mg
$69.00 2023-05-18
TRC
F596530-500mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
500mg
$92.00 2023-05-18
TRC
F596530-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
1g
$133.00 2023-05-18

3-Fluoro-4-methylphenylboronic acid, pinacol ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  rt; 5 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  rt; overnight, rt
Referenz
A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions
White, James R.; et al, Tetrahedron Letters, 2010, 51(30), 3913-3917

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
Referenz
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C; heated; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ;  rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  rt; overnight, rt
Referenz
A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions
White, James R.; et al, Tetrahedron Letters, 2010, 51(30), 3913-3917

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
Referenz
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
Referenz
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ;  24 h, 80 °C
Referenz
C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
Referenz
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
Referenz
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ;  0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
Referenz
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
Referenz
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ;  1 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
Referenz
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referenz
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products

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